N-(3,4-dichlorophenyl)octanamide

Catalog No.
S8048786
CAS No.
730-25-6
M.F
C14H19Cl2NO
M. Wt
288.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dichlorophenyl)octanamide

CAS Number

730-25-6

Product Name

N-(3,4-dichlorophenyl)octanamide

IUPAC Name

N-(3,4-dichlorophenyl)octanamide

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

InChI

InChI=1S/C14H19Cl2NO/c1-2-3-4-5-6-7-14(18)17-11-8-9-12(15)13(16)10-11/h8-10H,2-7H2,1H3,(H,17,18)

InChI Key

SZKXTFXJAMTZJN-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl

N-(3,4-dichlorophenyl)octanamide is an organic compound characterized by its unique structure, which includes a dichlorophenyl group and an octanamide moiety. Its molecular formula is C14H19Cl2NOC_{14}H_{19}Cl_{2}NO, and it has a molecular weight of 288.21 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and biological properties.

  • Substitution Reactions: Due to the presence of the dichlorophenyl group, it can participate in nucleophilic substitution reactions.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 3,4-dichloroaniline and octanoic acid.
  • Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

  • Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
  • Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
  • Reduction: Lithium aluminum hydride or sodium borohydride serves as reducing agents.

Research indicates that N-(3,4-dichlorophenyl)octanamide may exhibit biological activity, particularly in medicinal chemistry. Its derivatives have been explored for potential therapeutic applications, including interactions with specific molecular targets such as enzymes and receptors. The dichlorophenyl group allows for π-π interactions with aromatic residues in proteins, while the octanamide chain may interact with hydrophobic regions, influencing enzyme or receptor activity.

The synthesis of N-(3,4-dichlorophenyl)octanamide typically involves the reaction of 3,4-dichloroaniline with octanoyl chloride in the presence of a base like pyridine or triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3 4 dichloroaniline+octanoyl chlorideN 3 4 dichlorophenyl octanamide+HCl\text{3 4 dichloroaniline}+\text{octanoyl chloride}\rightarrow \text{N 3 4 dichlorophenyl octanamide}+\text{HCl}

In industrial settings, continuous flow reactors may be employed to enhance mixing and control reaction conditions for improved yield and purity.

N-(3,4-dichlorophenyl)octanamide serves multiple roles across various fields:

  • Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
  • Medicinal Chemistry: Its derivatives are being investigated for potential pharmaceutical applications.
  • Industrial Use: The compound finds utility in producing specialty chemicals and materials due to its stability and reactivity.

Studies on N-(3,4-dichlorophenyl)octanamide's interactions reveal its potential to modulate biological pathways. The compound's structure allows it to engage with specific molecular targets, influencing cellular processes such as growth and apoptosis. Research continues to explore these interactions to better understand its pharmacological potential.

Several compounds share structural similarities with N-(3,4-dichlorophenyl)octanamide. These include:

  • N-(2,4-dichlorophenyl)octanamide: Similar structure but with chlorine atoms at different positions, affecting reactivity.
  • N-(3,4-dichlorophenyl)hexanamide: Features a shorter alkyl chain which may influence solubility and biological activity.
  • N-(3,4-dichlorophenyl)decanamide: Contains a longer alkyl chain that could alter hydrophobic interactions and stability.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
N-(2,4-dichlorophenyl)octanamideChlorine atoms at different positionsAffects reactivity and interaction profiles
N-(3,4-dichlorophenyl)hexanamideShorter alkyl chainMay influence solubility and biological activity
N-(3,4-dichlorophenyl)decanamideLonger alkyl chainAlters hydrophobic interactions and stability

N-(3,4-dichlorophenyl)octanamide stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in both research and industry.

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

287.0843696 g/mol

Monoisotopic Mass

287.0843696 g/mol

Heavy Atom Count

18

Dates

Modify: 2023-11-23

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